molecular formula C10H15NOS B13836600 2(1H)-Pyridinone, 6-(pentylthio)-

2(1H)-Pyridinone, 6-(pentylthio)-

Cat. No.: B13836600
M. Wt: 197.30 g/mol
InChI Key: BBDIAFRQLKRDER-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone is a heterocyclic aromatic compound characterized by a keto-enol tautomerism between the 2-hydroxypyridine and 2-pyridinone forms . This tautomerism, driven by mobile hydrogens, is critical to its chemical reactivity and biological interactions. Substitutions at the 6-position of the pyridinone ring significantly alter physicochemical properties and bioactivity. For example, 2(1H)-Pyridinone derivatives with alkyl, aryl, or sulfur-containing groups at position 6 are studied for applications in pharmaceuticals, agrochemicals, and materials science.

Below, we compare these analogs systematically.

Properties

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

IUPAC Name

6-pentylsulfanyl-1H-pyridin-2-one

InChI

InChI=1S/C10H15NOS/c1-2-3-4-8-13-10-7-5-6-9(12)11-10/h5-7H,2-4,8H2,1H3,(H,11,12)

InChI Key

BBDIAFRQLKRDER-UHFFFAOYSA-N

Canonical SMILES

CCCCCSC1=CC=CC(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Pyridinone, 6-(pentylthio)- typically involves the introduction of a pentylthio group to the pyridinone ring. One common method is the nucleophilic substitution reaction where a suitable pyridinone precursor reacts with a pentylthiol reagent under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution.

Industrial Production Methods: Industrial production of 2(1H)-Pyridinone, 6-(pentylthio)- may involve large-scale nucleophilic substitution reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2(1H)-Pyridinone, 6-(pentylthio)- can undergo various chemical reactions, including:

    Oxidation: The pentylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the pentylthio group, yielding the parent pyridinone.

    Substitution: The pentylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Parent pyridinone.

    Substitution: Various substituted pyridinones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 6-(pentylthio)- involves its interaction with specific molecular targets, such as enzymes or receptors. The pentylthio group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its binding affinity to hydrophobic pockets within target proteins. This interaction can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of 2(1H)-Pyridinone derivatives with substitutions at position 6:

Compound Name Molecular Formula Molecular Weight CAS Registry No. Key Substituent Properties
2(1H)-Pyridinone, 6-methyl- C₆H₇NO 109.1259 3279-76-3 Methyl group enhances lipophilicity
2(1H)-Pyridinone, 6-amino- C₅H₆N₂O 110.1139 5154-00-7 Amino group introduces polarity and H-bonding potential
2(1H)-Pyridinone, 6-(trifluoromethyl)- C₆H₄F₃NO 163.0973 34486-06-1 Trifluoromethyl group increases electronegativity and metabolic stability
Hypothetical: 6-(pentylthio)- C₁₀H₁₃NOS ~195.28* N/A Pentylthio group adds hydrophobicity and sulfur-mediated reactivity

*Calculated molecular weight based on parent structure and substituent mass.

Key Observations :

  • Electron Effects: The sulfur atom in the pentylthio group may act as a weak electron donor, contrasting with the electron-withdrawing trifluoromethyl group .
  • Steric Bulk : The pentyl chain introduces steric hindrance, which could influence binding interactions in biological systems compared to smaller substituents like methyl .
Antivenomous Activity

In a study by Liu et al., 2(1H)-Pyridinone derivatives (e.g., lansiumamide B) demonstrated antivenomous activity dependent on substituent positioning. For instance, cis double bonds in lansiumamide B were critical for efficacy .

Thermodynamic Stability

Thermodynamic data for 6-methyl-2(1H)-Pyridinone include gas-phase formation enthalpy (ΔfH°gas) and sublimation enthalpy (ΔsubH°), which are influenced by the methyl group’s inductive effects . The pentylthio group’s larger size and sulfur atom may lower sublimation enthalpy due to reduced crystal packing efficiency.

Data Gaps and Research Needs

  • Experimental Data: No direct thermodynamic or spectroscopic data exist for 6-(pentylthio)-2(1H)-Pyridinone in the provided evidence. Studies on similar compounds (e.g., 6-(2,3-dichlorophenyl)-2(1H)-Pyridinone ) suggest that aryl and alkylthio substituents warrant further exploration.
  • Biological Profiling: The antivenomous and antimicrobial activities observed in other derivatives highlight the need to evaluate the pentylthio analog’s efficacy.

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